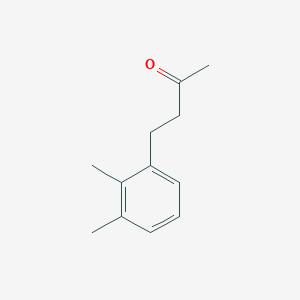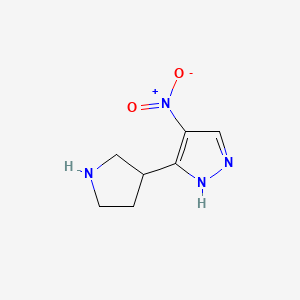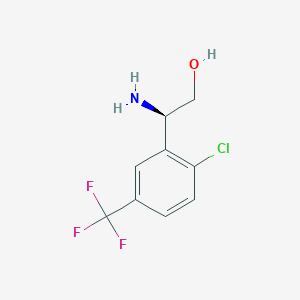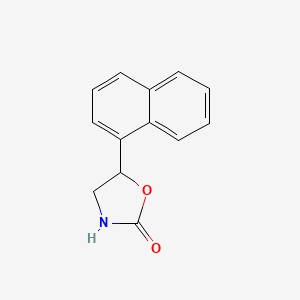
5-(Naphthalen-1-yl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-1-yl)oxazolidin-2-one: is a heterocyclic compound that features both a naphthalene ring and an oxazolidinone ring. The presence of these two distinct structural motifs makes this compound particularly interesting for various applications in organic synthesis and medicinal chemistry. The oxazolidinone ring is known for its role in the development of antibiotics, while the naphthalene ring contributes to the compound’s aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-1-yl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of naphthalene-1-carboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then subjected to cyclization under basic conditions to form the oxazolidinone ring. Another method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts is crucial in minimizing by-products and ensuring the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(Naphthalen-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidinone products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the naphthalene ring .
Scientific Research Applications
Chemistry: 5-(Naphthalen-1-yl)oxazolidin-2-one is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds. It also serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: The compound has shown potential as an antimicrobial agent due to its ability to inhibit bacterial protein synthesis. It is being investigated for its efficacy against drug-resistant bacterial strains .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique structural properties make it valuable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of other oxazolidinone antibiotics, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the cessation of bacterial growth and replication .
Comparison with Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: A more potent derivative of linezolid with improved pharmacokinetic properties.
Cytoxazone: Another oxazolidinone compound with potential antimicrobial activity.
Uniqueness: 5-(Naphthalen-1-yl)oxazolidin-2-one is unique due to the presence of the naphthalene ring, which imparts distinct aromatic properties and potential for further functionalization. This structural feature differentiates it from other oxazolidinone compounds and expands its range of applications in various fields .
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H11NO2/c15-13-14-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8H2,(H,14,15) |
InChI Key |
KQPCVDNHUXYORO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



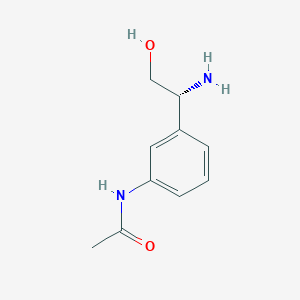
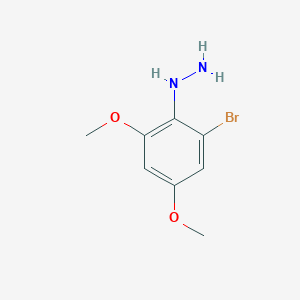
![Tert-butyl6-bromo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13601104.png)
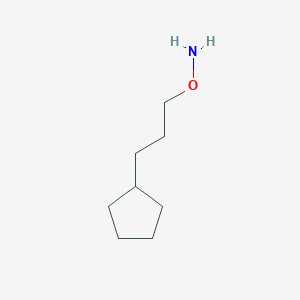
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)

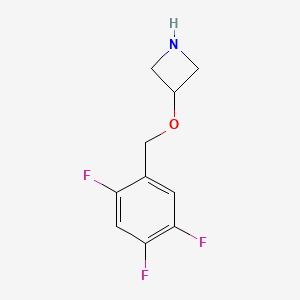
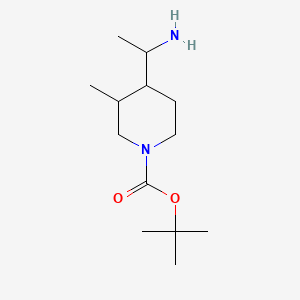
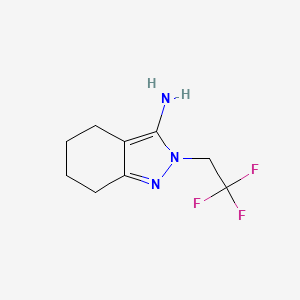
![2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine](/img/structure/B13601126.png)
